molecular formula C6H8N2O3 B221038 A,6 CAS No. 113539-03-0

A,6

Cat. No.: B221038
CAS No.: 113539-03-0
M. Wt: 494.7 g/mol
InChI Key: NGIMOASJKTUVOD-QCTPYYBUSA-N
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Description

The compound A,6 is a complex organic molecule with multiple stereocenters This compound is characterized by its intricate structure, which includes several hydroxyl groups and a cyclopenta[a]phenanthrene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of hydroxyl groups at specific positions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and reduce the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of additional oxygen atoms, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles like hydroxide ions (OH⁻), electrophiles like alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialized materials and chemicals.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4S,4aS,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bS)-8-Hydroxy-8a-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-9,10-bis{[(2Z)-2-methyl-2-butenoyl]oxy}-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-icosahydro-3-picenyl α-L-arabinofuranosyl-(1->3)-[β-D-galactopyranosyl-(1->2)]-β-D-glucopyranosiduronic acid
  • (2R,3R,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol

Uniqueness

The uniqueness of the compound lies in its specific stereochemistry and the presence of multiple hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and interactions due to these structural features.

Properties

IUPAC Name

(3S,6S,8R,9R,10R,12R,13R,14S,17S)-17-[(2S)-2,6-dihydroxy-6-methylheptan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H54O5/c1-25(2,34)12-9-13-30(8,35)18-10-15-28(6)23(18)19(31)16-21-27(5)14-11-22(33)26(3,4)24(27)20(32)17-29(21,28)7/h18-24,31-35H,9-17H2,1-8H3/t18-,19+,20-,21+,22-,23-,24?,27+,28-,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGIMOASJKTUVOD-QCTPYYBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC2(C1C(CC3(C2CC(C4C3(CCC4C(C)(CCCC(C)(C)O)O)C)O)C)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C(C1[C@H](C[C@@]3([C@@H]2C[C@H]([C@H]4[C@@]3(CC[C@@H]4[C@](C)(CCCC(C)(C)O)O)C)O)C)O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H54O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60921101
Record name Dammarane-3,6,12,20,25-pentol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60921101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113539-03-0
Record name Dammaran-3,6,12,20,25-pentol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113539030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dammarane-3,6,12,20,25-pentol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60921101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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